2-Isopropoxypyridine

Thermal elimination 2-Pyridone synthesis Physical organic chemistry

2-Isopropoxypyridine (CAS 16096-13-2) is a 2-alkoxypyridine derivative with molecular formula C₈H₁₁NO and molecular weight 137.18 g/mol. It features a pyridine ring substituted at the 2-position with a secondary isopropoxy (–OCH(CH₃)₂) group, which confers distinct steric and electronic properties relative to primary alkoxy analogs.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 16096-13-2
Cat. No. B097995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropoxypyridine
CAS16096-13-2
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC=N1
InChIInChI=1S/C8H11NO/c1-7(2)10-8-5-3-4-6-9-8/h3-7H,1-2H3
InChIKeyIFZZDINNCWFGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropoxypyridine (CAS 16096-13-2) – Technical Baseline for Procurement & Selection


2-Isopropoxypyridine (CAS 16096-13-2) is a 2-alkoxypyridine derivative with molecular formula C₈H₁₁NO and molecular weight 137.18 g/mol [1]. It features a pyridine ring substituted at the 2-position with a secondary isopropoxy (–OCH(CH₃)₂) group, which confers distinct steric and electronic properties relative to primary alkoxy analogs [2]. Key computed physicochemical parameters include an XLogP3 of 2.2, a topological polar surface area (TPSA) of 22.12 Ų, a predicted boiling point of 179.6 ± 13.0 °C at 760 mmHg, and a predicted density of 1.0 ± 0.1 g/cm³ [1][3]. Commercial availability typically ranges from 95% to ≥98% purity, with batch-specific QC documentation (NMR, HPLC, GC) provided by major suppliers . As a synthetic building block, it serves as a versatile intermediate in pharmaceutical, agrochemical, and heterocyclic chemistry programs, particularly in metal-catalyzed cross-coupling and directed lithiation strategies [2].

Why 2-Isopropoxypyridine Cannot Be Simply Replaced by 2-Methoxy-, 2-Ethoxy-, or 2-Butoxypyridine


2-Alkoxypyridines are not interchangeable building blocks. The O-alkyl substituent directly governs three critical reaction parameters: (i) thermal elimination rate in pyrolytic syntheses, where the isopropoxy group decomposes 18-fold faster than 2-ethoxypyridine at 600 K [1]; (ii) regioselectivity in low-temperature lithiation, where the steric bulk of the secondary isopropoxy group suppresses undesired α-lithiation by tert-butyllithium—a suppression unattainable with the primary methoxy or ethoxy groups [2]; and (iii) competence in Ir(I)-catalyzed O-to-N alkyl migration, a transformation that explicitly requires a secondary alkyl group on oxygen and fails for primary alkoxy substrates [3]. In pharmaceutical contexts, the isopropoxy group has been specifically claimed in patents for nicotinic acetylcholine receptor ligands (e.g., ispronicline analogs), where substitution with methoxy alters both synthetic route viability and biological target engagement [4]. Simple vendor catalog interchange risks failed lithiation, reduced pyrolytic efficiency, or incompatibility with downstream catalytic transformations.

Quantitative Differentiation Evidence: 2-Isopropoxypyridine vs. Closest Analogs


Pyrolytic Stability: 18-Fold Faster Thermal Elimination Than 2-Ethoxypyridine at 600 K

2-Isopropoxypyridine undergoes unimolecular thermal elimination to 2-pyridone and propene at a rate 18 times faster than 2-ethoxypyridine under identical conditions [1]. This kinetic differentiation arises from the secondary nature of the isopropoxy leaving group, which stabilizes the polarized cyclic transition state more effectively than a primary ethoxy group. The relative first-order rate constants at 600 K are Et (1.0), Prⁱ (18.0), Buᵗ (1,645), with corresponding Arrhenius parameters log(A/s⁻¹) = 12.68 and Eₐ = 187.6 kJ mol⁻¹ for the isopropoxy derivative [1].

Thermal elimination 2-Pyridone synthesis Physical organic chemistry

Regioselective 3,4-Pyridyne Formation: Steric Suppression of Undesired α-Lithiation vs. 2-Methoxypyridine

In the generation of 3,4-pyridyne intermediates from 3-chloro-2-alkoxypyridines using tert-butyllithium at low temperature, the isopropoxy group provides critical steric shielding that inhibits competing α-lithiation—a side reaction that plagues 2-methoxypyridine substrates [1]. The 2-isopropoxy-substituted 3,4-pyridyne, when trapped in situ with furan via Diels–Alder cycloaddition, affords the epoxydihydroisoquinoline adduct in 66–89% yield without polymerization or nucleophilic addition byproducts [1]. By contrast, the unsubstituted 3-chloropyridine (no alkoxy directing group) yields only 19% of the corresponding adduct under comparable conditions using LDA [1].

Directed ortho-metalation Pyridyne chemistry Diels–Alder cycloaddition

Ir(I)-Catalyzed O-to-N Alkyl Migration: Exclusive Reactivity Window for Secondary Alkoxy Substrates

A cationic Ir(I) complex catalyzes O-to-N alkyl migration in 2-alkoxypyridines via C–O bond cleavage, generating N-alkyl-2-pyridones in moderate to good yields [1]. This transformation is mechanistically restricted to substrates bearing a secondary alkyl group on the oxygen atom (e.g., isopropoxy, 1-phenylethoxy); primary alkoxy groups (methoxy, ethoxy, n-propoxy) are not competent substrates for this catalytic manifold [1]. The 2-isopropoxypyridine scaffold thus occupies a unique reactivity window inaccessible to its smaller primary alkoxy analogs.

C–O bond activation N-Alkyl-2-pyridone synthesis Homogeneous catalysis

Pharmaceutical Intermediate Specificity: Isopropoxy vs. Methoxy in Nicotinic Receptor Ligands (Targacept Patents)

In the Targacept patent family covering aryl-substituted olefinic amines as cholinergic receptor agonists, both 5-isopropoxypyridinyl and 5-methoxypyridinyl intermediates are explicitly claimed as distinct chemical entities requiring separate synthetic processes [1]. The isopropoxy analog (leading to ispronicline, TC-1734/AZD3480) progressed to clinical evaluation for cognitive disorders, whereas the methoxy analog exhibited different pharmacological properties [1][2]. The synthetic route to the isopropoxy intermediate proceeds via selective mono-alkoxylation of 3,5-dibromopyridine with potassium isopropoxide/Cu at 140 °C, followed by Pd-catalyzed Heck coupling with 4-penten-2(R)-ol [2]. The methoxy route requires distinct optimization of alkoxylation and coupling conditions.

Nicotinic acetylcholine receptor Drug intermediate Process chemistry

Lipophilicity Tuning: Computed LogP Differentiation Within the 2-Alkoxypyridine Series

Within the 2-alkoxypyridine homologous series, the isopropoxy derivative occupies a distinct lipophilicity space. 2-Isopropoxypyridine has a computed XLogP3 of 2.2 [1]. By comparison, 2-methoxypyridine (C₆H₇NO, MW 109.13) has a reported LogP of approximately 1.19, and 2-ethoxypyridine (C₇H₉NO, MW 123.15) has an intermediate LogP [2]. This incremental lipophilicity (ΔLogP ≈ +1.0 vs. 2-methoxypyridine) modulates both chromatographic behavior during purification and passive membrane permeability in biological systems.

Lipophilicity Drug-likeness Physicochemical profiling

Optimal Application Scenarios for 2-Isopropoxypyridine Based on Quantified Differentiation Evidence


Thermal Rearrangement to N-Isopropyl-2-Pyridone: Accelerated Process Development

When a synthetic sequence requires conversion of a 2-alkoxypyridine to the corresponding N-alkyl-2-pyridone via thermal elimination, 2-isopropoxypyridine offers an 18-fold rate advantage over 2-ethoxypyridine at 600 K, as established by direct kinetic measurements [1]. This translates to either an ~80 °C lower operating temperature for equivalent conversion or a >90% reduction in reactor residence time at a given temperature. Process chemists scaling pyridone-forming pyrolyses should select the isopropoxy precursor when reactor throughput or thermal budget constraints cannot accommodate the slower ethoxy elimination kinetics.

3,4-Pyridyne Generation for Diels–Alder Cycloaddition: Maximizing Adduct Yield

For programs synthesizing epoxydihydroisoquinolines or related bridged heterocycles via 3,4-pyridyne intermediates, 2-isopropoxy-3-chloropyridine is the preferred precursor. The isopropoxy group's steric bulk suppresses competing α-lithiation by t-BuLi, enabling clean 3,4-pyridyne formation and furan trapping in 66–89% isolated yield—a 3.5- to 4.7-fold improvement over the 19% yield obtained from 3-chloropyridine without an alkoxy directing group [2]. The 2-methoxy analog lacks sufficient steric shielding to achieve comparable regioselectivity, making the isopropoxy derivative the rational procurement choice for this specific transformation.

Synthesis of N-Isopropyl Heterocycles via Catalytic O-to-N Migration

The Ir(I)-catalyzed O-to-N alkyl migration protocol provides direct access to N-isopropyl-2-pyridones from 2-isopropoxypyridine in a single step [3]. This transformation explicitly requires a secondary O-alkyl group; 2-methoxy-, 2-ethoxy-, and 2-n-propoxypyridine are not competent substrates. Medicinal chemistry groups requiring N-isopropyl-2-pyridone building blocks should procure 2-isopropoxypyridine rather than attempting to adapt the migration conditions to primary alkoxy substrates, as the catalytic cycle is mechanistically incompatible with primary O-alkyl groups.

Ispronicline-Type Nicotinic Receptor Ligand Intermediate Manufacturing

CDMOs and CROs engaged in the synthesis of ispronicline (TC-1734, AZD3480) or related nicotinic acetylcholine receptor agonists must use 5-isopropoxypyridinyl intermediates, as specifically delineated in the Targacept patent family [4]. The 5-methoxypyridinyl analog is a distinct chemical entity that leads to a different API with non-equivalent pharmacological properties and regulatory status. The established synthetic route—selective mono-alkoxylation of 3,5-dibromopyridine with potassium isopropoxide at 140 °C followed by Pd-catalyzed Heck coupling—has been validated at scale and cannot be directly transposed to the methoxy series without re-optimization [5].

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